![molecular formula C11H13BrN2O2 B14910530 Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B14910530.png)
Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group -NHN=CH-.
Métodos De Preparación
The synthesis of Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate typically involves the reaction of ethyl hydrazinecarboxylate with 4-bromoacetophenone. The reaction is usually carried out in a solvent such as ethanol or ethyl acetate under reflux conditions. The product is then purified by recrystallization .
Análisis De Reacciones Químicas
Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate involves its interaction with molecular targets through its hydrazone functional group. This interaction can lead to the formation of stable complexes with metal ions, which is crucial for its applications in materials science and pharmacology .
Comparación Con Compuestos Similares
Similar compounds to Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate include:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-bromophenylhydrazine: Lacks the ethylidene and carboxylate groups, making it less complex. This compound is unique due to its specific functional groups that confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C11H13BrN2O2 |
|---|---|
Peso molecular |
285.14 g/mol |
Nombre IUPAC |
ethyl N-[(E)-1-(4-bromophenyl)ethylideneamino]carbamate |
InChI |
InChI=1S/C11H13BrN2O2/c1-3-16-11(15)14-13-8(2)9-4-6-10(12)7-5-9/h4-7H,3H2,1-2H3,(H,14,15)/b13-8+ |
Clave InChI |
IUPKDMWLCDWOFR-MDWZMJQESA-N |
SMILES isomérico |
CCOC(=O)N/N=C(\C)/C1=CC=C(C=C1)Br |
SMILES canónico |
CCOC(=O)NN=C(C)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


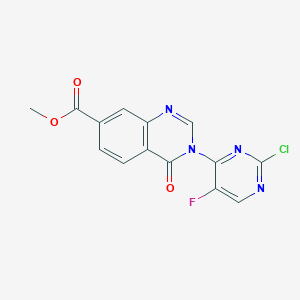
![4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid](/img/structure/B14910463.png)

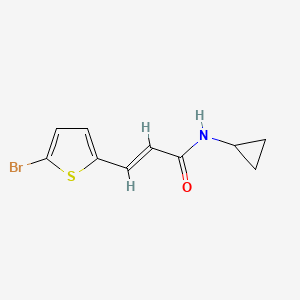
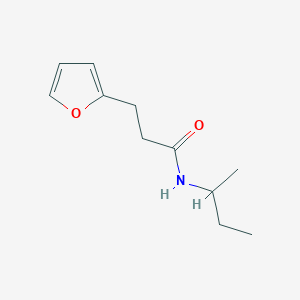
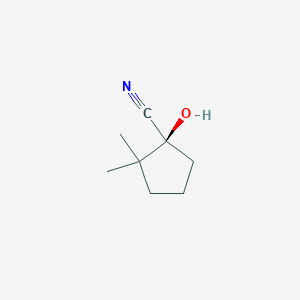
![7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B14910487.png)
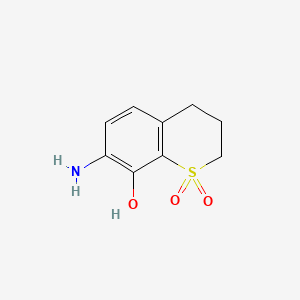
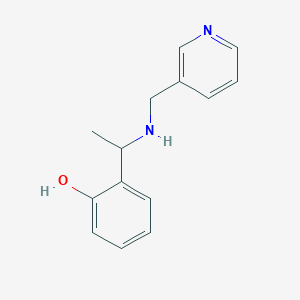
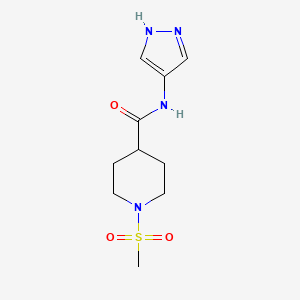
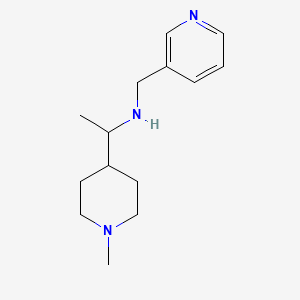
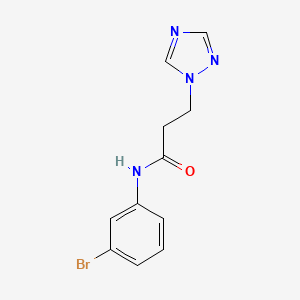
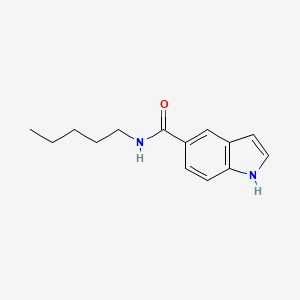
![2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B14910509.png)
